3-bromofuran-2,5-dione

Catalog No.
S579840
CAS No.
5926-51-2
M.F
C4HBrO3
M. Wt
176.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromofuran-2,5-dione

CAS Number

5926-51-2

Product Name

3-bromofuran-2,5-dione

IUPAC Name

3-bromofuran-2,5-dione

Molecular Formula

C4HBrO3

Molecular Weight

176.95 g/mol

InChI

InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H

InChI Key

YPRMWCKXOZFJGF-UHFFFAOYSA-N

SMILES

C1=C(C(=O)OC1=O)Br

Synonyms

bromomaleic anhydride

Canonical SMILES

C1=C(C(=O)OC1=O)Br

Organic Synthesis

  • Diels-Alder Reactions: BMA acts as a dienophile in Diels-Alder cycloadditions, enabling the formation of functionalized six-membered rings. These reactions are valuable for constructing complex organic molecules with specific functionalities. Source: Organic Chemistry by John McMurry:
  • Michael Additions: The electron-withdrawing nature of the anhydride group makes BMA susceptible to Michael additions. This allows researchers to introduce nucleophiles onto the molecule, further diversifying its chemical structure. Source: Advanced Organic Chemistry by Francis A. Carey and Robert M. Giuliano:

Polymer Chemistry

  • Crosslinking Agent: BMA can be used as a crosslinking agent for polymers. The anhydride group reacts with functional groups on polymer chains, forming covalent bonds and enhancing the polymer's mechanical properties. Source: Polymer Chemistry by Malcolm P. Stevens:
  • Preparation of Functionalized Polymers: BMA can be incorporated into polymer backbones during polymerization, introducing bromine and anhydride functionalities. These functionalized polymers can serve as platforms for further chemical modifications or specific applications.

Medicinal Chemistry

  • Development of Novel Therapeutics: BMA serves as a building block for the synthesis of various heterocyclic compounds, some of which exhibit promising biological activities. Researchers explore the potential of BMA-derived molecules as new drugs.

3-Bromofuran-2,5-dione, also known as bromomaleic anhydride, is a chemical compound with the molecular formula C₄HBrO₃ and a molecular weight of 176.95 g/mol. It features a furan ring with two carbonyl groups at the 2 and 5 positions and a bromine atom at the 3 position. The compound is characterized by its high reactivity due to the presence of both electrophilic carbonyl groups and a halogen atom, making it a valuable intermediate in organic synthesis.

Bromomaleic anhydride is a corrosive and irritating compound.

  • Hazards: Skin contact can cause irritation, burns, and blisters. Inhalation can irritate the respiratory tract. Eye contact can lead to severe eye damage [].
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling. Work in a well-ventilated area and avoid contact with skin and eyes [].
Due to its electrophilic nature. Some notable reactions include:

  • Cycloaddition Reactions: It can react with zirconacyclopentadienes to yield isobenzofuran-1,3-diones in good yields, showcasing its utility in forming complex structures .
  • Michael Addition: The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of more complex molecules .
  • Halogenation and Dehalogenation: The bromine atom can be substituted or eliminated under certain conditions, providing pathways to synthesize other derivatives .

Several synthesis methods for 3-bromofuran-2,5-dione have been reported:

  • From Dimethyl Itaconate: A notable method involves the hydrolysis of dimethyl itaconate followed by α-bromination and intramolecular cyclization. This method yields 3-bromofuran-2,5-dione with high efficiency (up to 92%) under controlled conditions .
  • Alternative Synthetic Routes: Other methods include direct bromination of furan-2,5-dione or using various brominating agents in different solvents. Each method varies in yield and reaction conditions.

3-Bromofuran-2,5-dione finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules and pharmaceuticals.
  • Material Science: The compound may be utilized in developing new materials with specific properties due to its reactive functional groups.
  • Agricultural Chemistry: Its derivatives are investigated for potential use as agrochemicals or pesticides owing to their biological activity .

Interaction studies involving 3-bromofuran-2,5-dione focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions helps predict its behavior in biological systems and synthetic pathways. For instance, studies have shown that it can form stable adducts with certain nucleophiles, which may lead to new compounds with desired properties .

Here are some compounds similar to 3-bromofuran-2,5-dione along with their unique features:

Compound NameMolecular FormulaSimilarity IndexUnique Features
4-Bromo-5-ethoxyfuran-2(5H)-oneC₅H₇BrO₂0.77Contains an ethoxy group which alters reactivity
4-(Bromomethyl)furan-2(5H)-oneC₅H₇BrO0.63Features a bromomethyl group which enhances reactivity
Bromomaleic AnhydrideC₄HBrO₃0.95Identical structure but without the furan ring
Furan-2,5-dioneC₄H₂O₃0.68Lacks halogen substitution; serves as a base structure
Maleic AnhydrideC₄H₂O₃0.72Similar structure but without furan characteristics

These compounds are compared based on their structural similarities and functional groups that influence their reactivity and applications.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5926-51-2

Wikipedia

Bromomaleic anhydride

Dates

Modify: 2023-08-15
Wang et al. Acute pharmacological degradation of Helios destabilizes regulatory T cells. Nature Chemical Biology, DOI: 10.1038/s41589-021-00802-w, published online 25 May 2021

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